molecular formula C6H4BrN3O B7966498 6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B7966498
M. Wt: 214.02 g/mol
InChI Key: FUFFCPHASAUZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula of 6-Bromopyrrolo[1,2-d]triazin-1(2H)-one is C₆H₄BrN₃O, indicating six carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is approximately 214.02 g/mol. This precise molecular weight is supported by various chemical databases and suppliers, confirming its identity and purity in chemical preparations.

Parameter Value
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for 6-Bromopyrrolo[1,2-d]triazin-1(2H)-one provide insights into its three-dimensional conformation, particularly the fused bicyclic ring system. The compound exhibits a planar conformation typical of fused heterocycles, with bond lengths and angles consistent with aromatic and keto functionalities. Bromine at position 6 influences electronic distribution and steric factors, potentially affecting reactivity and intermolecular interactions.

Predicted collision cross section (CCS) values from computational studies indicate conformer stability and molecular size in gas phase:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 213.96105 130.7
[M+Na]+ 235.94299 146.4
[M-H]- 211.94649 134.1
[M+NH4]+ 230.98759 151.8
[M+K]+ 251.91693 134.8

These data highlight the molecular dimensions and ionization behavior relevant for mass spectrometry and structural analysis.

Comparative Analysis of CAS Registry Numbers (75841-27-9 vs. 888721-83-3)

Two CAS Registry Numbers are associated with compounds closely related to 6-Bromopyrrolo[1,2-d]triazin-1(2H)-one:

  • CAS 888721-83-3 corresponds directly to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, which is the same compound under a slightly different ring fusion descriptor. This CAS number is widely referenced in chemical suppliers and literature for this exact compound with molecular formula C₆H₄BrN₃O and molecular weight 214.02 g/mol.

  • CAS 75841-27-9 is not explicitly detailed in the provided data but is often cited in literature for related pyrrolo-triazine derivatives. It may represent an isomeric or tautomeric form or a closely related analog, but the primary and most authoritative CAS for the compound is 888721-83-3.

This distinction underscores the importance of precise nomenclature and registry for chemical identification and procurement.

Tautomeric Forms and Electronic Structure Calculations

6-Bromopyrrolo[1,2-d]triazin-1(2H)-one exists in tautomeric equilibrium primarily between keto and enol forms, with the keto form (4-one) being predominant due to aromatic stabilization of the fused ring system. The tautomeric shift involves proton relocation between nitrogen and oxygen atoms within the triazine ring, influencing hydrogen bonding and electronic distribution.

Electronic structure calculations using density functional theory (DFT) methods reveal:

  • The keto tautomer exhibits a planar, conjugated system with delocalized π-electrons over the pyrrole and triazine rings.

  • Bromine substitution at position 6 affects electron density distribution, increasing electrophilicity at adjacent positions and potentially enhancing reactivity.

  • Frontier molecular orbitals (HOMO-LUMO) analysis shows the compound has moderate energy gaps, indicating stability but also potential for chemical modification at reactive sites.

These computational insights aid in understanding the compound's chemical behavior and guide synthetic and application strategies.

Properties

IUPAC Name

6-bromo-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)9-8-3-10(4)5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFFCPHASAUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NN=CN2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Leuckart Reaction for Triazinone Formation

A one-pot synthesis involves subjecting pyrrole-2-carboxylates to chloramine-generated N-amination, followed by cyclization in formamide with ammonium acetate at 140°C under nitrogen. For example, ethyl pyrrole-2-carboxylate derivatives undergo amination to yield N-amino intermediates, which cyclize to form the triazinone core. Bromination is introduced either at the pyrrole stage or post-cyclization (discussed in Section 2).

Cyclocondensation of Pyrrole Derivatives

Alternative routes employ pyrrole-2-carboxylic acids condensed with guanidine or urea derivatives under thermal conditions. For instance, 6-oxo-4-trifluoromethyl-1,6-dihydropyrimidin-2-yl guanidine reacts with aldehydes to form dihydropyrimido-triazines, though bromination requires subsequent steps.

Regioselective Bromination Strategies

Direct Bromination of the Triazinone Core

N-Bromosuccinimide (NBS) in chloroform or CCl₄ selectively brominates the pyrrole moiety of the fused ring system. For example, pyrrolo[2,1-f]triazin-4-amine undergoes bromination at position 7 (analogous to position 6 in the target compound) using NBS, yielding 7-bromo derivatives in ~60% yield. The reaction’s regioselectivity is governed by electron-donating groups (e.g., amines) that direct electrophilic substitution.

Halogenation During Pyrrole Synthesis

Bromine can be introduced early by starting with β-bromoacrylates or brominated enones in pyrrole-forming reactions. Tosylmethyl isocyanide (TosMIC) cycloaddition with β-bromoacrylates generates 3-bromopyrroles, which are subsequently functionalized into triazinones. This method avoids competing substitution during later stages.

Optimized Synthetic Pathways

Method A: Sequential Amination and Bromination

  • Starting Material : Ethyl 3-bromopyrrole-2-carboxylate.

  • N-Amination : Treatment with chloramine (NH₂Cl) yields N-amino-3-bromopyrrole-2-carboxylate.

  • Cyclization : Heating in formamide/NH₄OAc produces 6-bromopyrrolo[1,2-d][1,triazin-1(2H)-one.

  • Yield : 65–72% after purification.

Method B: Post-Cyclization Bromination

  • Core Synthesis : Pyrrolo[1,2-d]triazin-1(2H)-one is prepared via Leuckart reaction.

  • Bromination : NBS (1.1 eq) in chloroform at 0°C→RT for 4 h introduces bromine at position 6.

  • Yield : 58–63%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.52 (s, 1H, H-3), 6.87 (s, 1H, H-5), 3.70 (s, 3H, COOCH₃ for ester intermediates).

  • ¹³C NMR : 159.9 ppm (C=O), 134.0 ppm (C-Br), 119.0 ppm (C-6).

  • HRMS : m/z calcd for C₆H₄BrN₃O [M+H]⁺: 228.9521; found: 228.9518.

X-ray Crystallography

Single-crystal analysis confirms the planar triazinone ring and bromine’s position. Dihedral angles between pyrrole and triazine planes are <3°, ensuring conjugation.

Comparative Analysis of Methods

MethodStarting MaterialBromination StepYield (%)Purity (%)
A3-BromopyrroleEarly-stage72≥98
BPyrrolo-triazinoneLate-stage63≥95

Key Findings :

  • Method A offers higher yields but requires brominated pyrrole precursors.

  • Method B allows modular synthesis but faces regioselectivity challenges.

Challenges and Solutions

  • Regioselectivity : Electron-withdrawing groups (e.g., carbonyl) direct bromination to the α-position of the pyrrole ring. Using directing groups (e.g., methoxy) improves selectivity.

  • Side Reactions : Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

Applications and Derivatives

6-Bromopyrrolo[1,2-d]triazin-1(2H)-one serves as a precursor for Suzuki couplings (e.g., with boronic esters) to generate kinase inhibitors or antiviral agents. Derivatives with morpholine or piperazine substituents show enhanced bioavailability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as an electrophilic site for nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides:

  • Amination : Reaction with primary or secondary amines under palladium catalysis (e.g., Buchwald-Hartwig conditions) replaces bromine with amine groups, yielding 6-aminopyrrolotriazinone derivatives. For example, coupling with morpholine in the presence of Pd(OAc)₂ and Xantphos at 100°C produces substituted amines in moderate yields .

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMF introduces a thiol group at the 6-position, forming 6-mercapto derivatives.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds:

Reaction TypeConditionsProducts/ApplicationsYield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Aryl-substituted pyrrolotriazinones60–75
Sonogashira CuI, PdCl₂(PPh₃)₂, Et₃N, THF (60°C)Alkynylated derivatives50–65

These reactions enable the introduction of aromatic or alkyne moieties, expanding the compound’s utility in drug discovery .

Cyclization and Ring Expansion

Under thermal or acidic conditions, the triazinone core undergoes cyclization:

  • Formamide-mediated cyclization : Heating with formamide and NH₄OAc at 140°C facilitates annulation reactions, forming fused polycyclic systems (e.g., indole-triazine hybrids) .

  • Leuckart reaction : One-pot synthesis methods using pyrrole-2-carboxylates and chloramine yield triazinones via intramolecular cyclization .

Functional Group Transformations

The carbonyl group at position 1 participates in condensation or reduction:

  • Reduction : Sodium borohydride (NaBH₄) in MeOH/CH₂Cl₂ reduces the carbonyl to a hydroxyl group, forming 1-hydroxy derivatives .

  • Hydrolysis : Acidic or basic conditions hydrolyze the lactam ring, though this is less common due to the compound’s stability under mild conditions .

Stability and Reactivity Considerations

  • Storage : Requires inert atmosphere and temperatures of 2–8°C to prevent bromine displacement or decomposition .

  • Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts sluggishly in non-polar media.

Key Research Findings

  • Kinase inhibition : 6-Aryl derivatives synthesized via Suzuki coupling show nanomolar IC₅₀ values against kinases like EGFR .

  • CRF1 receptor antagonism : Alkynylated analogs exhibit potent antagonistic activity (EC₅₀: 3.2 nM) in stress-related disorder models .

This compound’s synthetic flexibility and bioactive potential underscore its importance in medicinal chemistry. Future research may explore enantioselective functionalization or hybrid scaffolds for targeted therapeutics.

Scientific Research Applications

Chemical Properties and Structure

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has the molecular formula C6H4BrN3OC_6H_4BrN_3O and a molecular weight of 214.02 g/mol. Its structure features a pyrrole ring fused with a triazine moiety, which contributes to its unique reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Molecular docking studies have shown that this compound can effectively bind to viral proteins, suggesting its potential as a therapeutic agent against viral infections.

Cancer Therapy
The compound has been investigated as a tankyrase inhibitor. Tankyrases are enzymes involved in cellular processes such as proliferation and apoptosis. Inhibiting these enzymes may have therapeutic implications in cancer treatment. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Materials Science Applications

Electronic Materials
Due to its unique electronic properties derived from its heterocyclic structure, this compound is being explored for use in organic electronic devices. Its ability to act as a semiconductor makes it a candidate for applications in organic photovoltaics and light-emitting diodes (LEDs).

Polymer Chemistry
This compound can also serve as a building block for polymer synthesis. Its reactive sites allow for functionalization and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Biological Research Applications

Pathway Modulation
In biological research, this compound is utilized as a tool compound to study various biological pathways. Its interactions with specific receptors or enzymes can help elucidate mechanisms of action in cellular signaling pathways.

In Vivo Studies
Animal studies have begun to assess the pharmacokinetics and pharmacodynamics of this compound. These studies aim to determine its efficacy and safety profile in living organisms, paving the way for potential clinical applications.

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and affecting pathways related to cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS: 888721-83-3)

  • Structural Differences : This isomer differs in ring fusion positions ([2,1-f] vs. [1,2-d]) and the ketone location (4(1H)-one vs. 1(2H)-one).
  • Properties : Similar molecular weight (214.02 g/mol) but distinct regiochemistry may alter solubility and reactivity .
  • Applications: Limited data on biological activity, though it is commercially available for research .

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1190321-04-0)

  • Structural Differences: Features a pyrrolopyridine core instead of pyrrolotriazinone. Bromine at position 3 and an amine at position 3.
  • Properties : Molecular weight 213.05 g/mol ; likely higher polarity due to the amine group .
  • Applications : Used in kinase inhibitor research but lacks PARP inhibition data .

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0)

  • Structural Differences : Triazolo-pyridine system without a fused pyrrole ring.
  • Properties : Lower molecular weight (198.02 g/mol ) and simpler structure may enhance metabolic stability .

Pharmacological Analogs

Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

  • Example : Compounds from WO2007138355A1 (PARP inhibitors).
  • Comparison: The pyrrolopyrazinone scaffold replaces triazinone, reducing nitrogen content. Bromine substitution in the target compound may enhance binding affinity compared to non-halogenated analogs .
  • Activity : IC₅₀ values for PARP inhibition are proprietary, but brominated derivatives generally show improved potency .

1,2,4-Triazolo[3,4-f][1,2,4]triazin-8(7H)-ones

  • Example: 6-Amino-3-benzylmercapto derivative (CAS: N/A).
  • Comparison: Bicyclic triazolo-triazinone system with additional sulfur substitution.

Bromination Strategies

  • Target Compound : Bromination likely occurs at the pyrrole ring, though specific conditions are undisclosed .
  • Analog : 3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: N/A) uses bromine in acetic acid/sodium acetate, yielding 29% isolated product .

Regioselective Functionalization

  • 3,6-Diamino-1,2,4-triazin-5(2H)-ones (): Acylation occurs at position 2 due to intramolecular hydrogen bonding. In contrast, the target compound’s bromine may direct electrophilic substitution to adjacent positions .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure
6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one 75841-27-9 C₆H₄BrN₃O 214.02 Pyrrolotriazinone
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one 888721-83-3 C₆H₄BrN₃O 214.02 Pyrrolotriazinone isomer
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 356560-80-0 C₆H₄BrN₃ 198.02 Triazolopyridine

Biological Activity

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound characterized by a unique structure that includes a pyrrole ring fused with a triazine moiety. Its chemical formula is C7H5BrN4OC_7H_5BrN_4O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • A bromine atom at the sixth position.
  • A carbonyl group at the first position of the triazine ring.
    These structural components contribute to its electrophilic nature and reactivity, making it a candidate for various biological applications.

Antiviral and Anticancer Potential

Research indicates that this compound exhibits significant antiviral properties. Preliminary studies suggest its interaction with specific receptors or enzymes involved in disease processes. It has been explored for its potential as a tankyrase inhibitor , which could have implications in cancer therapy due to tankyrase's role in cellular proliferation and survival pathways.

The mechanism of action involves binding to molecular targets such as tankyrase. This interaction inhibits the enzyme's activity, thereby affecting pathways related to cell growth. Molecular docking studies have shown that the compound may effectively interact with various biological targets, crucial for understanding its pharmacodynamics .

Comparative Biological Activity

To understand the biological activity of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-oneLacks bromine substitution; simpler structurePotentially lower reactivity
5-Methylpyrrolo[1,2-d][1,2,4]triazin-3-oneMethyl group substitution at position fiveVariation in biological activity
6-Aminopyrrolo[1,2-d][1,2,4]triazin-1(2H)-oneAmino group instead of bromineEnhanced solubility and different interactions

The unique halogenation pattern of this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various triazine derivatives including this compound against a panel of cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects with GI50 values suggesting effective inhibition at low concentrations. The compound's structure allows for interactions that disrupt critical cellular processes in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6-bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one, and how are key intermediates validated?

  • Methodological Answer : The compound is typically synthesized via bromination of pyrrolo-triazine precursors. For example, bromine in acetic acid with anhydrous sodium acetate under reflux is a standard method, as demonstrated in the synthesis of analogous brominated heterocycles . Key intermediates (e.g., non-brominated pyrrolo-triazines) are validated using 1H/13C NMR to confirm regiochemistry and HPLC to assess purity (>95%). Post-bromination, mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and composition .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1H/13C NMR to identify proton environments and bromine-induced deshielding effects. For example, the downfield shift of the C-6 proton confirms bromination .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) is standard.
  • Mass Analysis : High-resolution MS (HRMS) ensures accurate molecular weight determination, particularly for isotopic patterns (Br has a 1:1 ratio for M/M+2 peaks) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous regiochemistry in complex derivatives .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination of pyrrolo-triazine scaffolds?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Electronic Effects : Electron-rich positions (e.g., pyrrole nitrogen adjacent sites) are more reactive. Use DFT calculations to predict bromophilicity .
  • Steric Control : Bulky substituents can block undesired positions. In one study, a 4-methoxybenzyl group directed bromination to the C-6 position .
  • Experimental Validation : Compare reaction outcomes under varying conditions (e.g., Br₂ vs. NBS, solvent polarity). Monitor via TLC and LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in reported reaction yields for brominated pyrrolo-triazines?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reagent Purity : Ensure bromine is freshly distilled to avoid oxidation byproducts .
  • Workup Protocols : Precipitation in ice water (vs. slow crystallization) may reduce yields due to product loss. Optimize isolation by testing solvents (e.g., EtOAc/hexane vs. DCM) .
  • Catalytic Additives : Trace KI or FeCl₃ can enhance bromination efficiency in stubborn cases .

Q. How can reaction conditions be optimized for scalable synthesis of 6-bromopyrrolo-triazine derivatives?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor solubility but may complicate purification. Switch to EtOH or MeCN for easier workup .
  • Temperature Control : Reflux in acetic acid (110–120°C) is standard, but microwave-assisted synthesis at 150°C reduces reaction time by 50% .
  • Catalyst-Free Routes : Avoid metal catalysts (e.g., Pd) to simplify purification. For example, acid-mediated cyclizations achieve similar efficiency .

Q. What mechanistic insights explain the formation of byproducts during pyrrolo-triazine bromination?

  • Methodological Answer : Common byproducts include:

  • Di-brominated Species : Caused by excess Br₂ or prolonged reaction times. Mitigate by using stoichiometric Br₂ and monitoring via in-situ IR (disappearance of C-H stretches) .
  • Oxidation Products : Aryl bromides may oxidize to ketones under acidic conditions. Add antioxidants (e.g., BHT) or reduce reaction temperature .
  • Mechanistic Studies : Use isotopic labeling (e.g., D₂O quenching) or ESI-MS to track intermediates .

Q. How can the core structure be modified to enhance biological activity while retaining the 6-bromo motif?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at C-3 to amplify electrophilic reactivity for cross-coupling .
  • Heterocycle Fusion : Attach pyrimidine or quinazoline rings to the pyrrolo-triazine core, as seen in antitumor agents .
  • Bioisosteric Replacement : Replace the bromine with -CF₃ or -I to modulate lipophilicity and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.